molecular formula C8H8BrClO2S B6255010 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene CAS No. 694481-02-2

4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene

Cat. No.: B6255010
CAS No.: 694481-02-2
M. Wt: 283.6
InChI Key:
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Description

4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene is an organic compound that features a benzene ring substituted with bromomethyl, chloro, and methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene typically involves the bromination of a precursor compound. One common method involves the bromination of 2-chloro-1-methanesulfonylbenzene using bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dechlorinated benzene derivatives.

Scientific Research Applications

4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. The chloro and methanesulfonyl groups can influence the reactivity and selectivity of these reactions by stabilizing intermediates or transition states .

Comparison with Similar Compounds

Similar Compounds

  • 4-(bromomethyl)benzenesulfonyl chloride
  • 2-chloro-4-(bromomethyl)benzoic acid
  • 4-(bromomethyl)-2-chlorobenzaldehyde

Uniqueness

The presence of both electron-withdrawing (chloro and methanesulfonyl) and electron-donating (bromomethyl) groups allows for a diverse range of chemical transformations and applications .

Properties

CAS No.

694481-02-2

Molecular Formula

C8H8BrClO2S

Molecular Weight

283.6

Purity

95

Origin of Product

United States

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